molecular formula C22H26FN3O3S B2541234 (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 591237-99-9

(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2541234
CAS No.: 591237-99-9
M. Wt: 431.53
InChI Key: MQHZMMQJMHOWIX-UHFFFAOYSA-N
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Description

(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One study involved the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities. Some compounds in this series exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in antimicrobial drug development (L. Mallesha & K. Mohana, 2014).

Imaging of the 5-HT2A Receptor

Another study focused on the synthesis, radiosynthesis, and in vivo evaluation of a related compound for visualization of the 5-HT2A receptor with SPECT imaging in mice. This research underscores the compound's utility in neuroimaging, particularly for investigating serotonin receptor dynamics (P. Blanckaert et al., 2005).

Novel Compounds with Biological Activities

Research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups resulted in compounds exhibiting favorable herbicidal and insecticidal activities. This highlights the compound's potential application in developing new agrochemicals (Baolei Wang et al., 2015).

Synthesis and Biological Activity of Analogues

Another study reported the synthesis of triazole analogues of piperazine, showing significant inhibition of bacterial growth. Such compounds could be explored further for their antimicrobial properties, offering a new direction for antibiotic development (A. Nagaraj et al., 2018).

Enantioselective Synthesis for Medical Applications

Research into enantioselective cycloaddition reactions provided a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method could be instrumental in the synthesis of complex molecules for pharmaceutical applications, demonstrating the versatility of the core compound in drug synthesis (Yong Liu et al., 2013).

Properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-18(11-13-26)22(27)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,18H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHZMMQJMHOWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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